Ccpa

Description

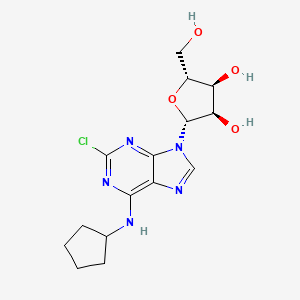

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN5O4/c16-15-19-12(18-7-3-1-2-4-7)9-13(20-15)21(6-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,22-24H,1-5H2,(H,18,19,20)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMYYYQVWPZWIZ-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958774 | |

| Record name | 2-Chloro-N-cyclopentyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37739-05-2 | |

| Record name | CCPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37739-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N(6)cyclopentyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037739052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-cyclopentyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N6-cyclopentyladenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX2F2W6WSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emerging Role of NT-proCNP: A Technical Guide to its Function and Measurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-terminal pro-C-type natriuretic peptide (NT-proCNP) is a stable peptide fragment released during the synthesis of C-type natriuretic peptide (CNP), a key paracrine and autocrine signaling molecule. While initially considered an inactive byproduct, NT-proCNP has emerged as a crucial biomarker reflecting CNP production and activity. Its longer half-life and higher plasma concentrations compared to the mature CNP make it a more reliable analyte for clinical and research applications. This technical guide provides an in-depth exploration of the physiological functions of the CNP system, with a focus on the utility of NT-proCNP as a biomarker. It details the signaling pathways activated by CNP, presents quantitative data on NT-proCNP levels in health and disease, and outlines the experimental methodology for its measurement. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic and diagnostic potential of the CNP system.

Introduction to the C-Type Natriuretic Peptide System

C-type natriuretic peptide (CNP) is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Unlike ANP and BNP, which primarily act as circulating hormones, CNP functions predominantly as a local signaling molecule in various tissues. It is encoded by the NPPC (Natriuretic Peptide C) gene. The primary transcript is processed into a prohormone, proCNP, which is then cleaved to release the biologically active 53-amino acid CNP and the N-terminal fragment, NT-proCNP. Due to the equimolar release and the greater stability of NT-proCNP in circulation, its measurement provides a reliable indication of CNP biosynthesis and secretion.

Physiological Functions of the CNP System

The biological effects of CNP are mediated through its interaction with specific receptors on the cell surface, primarily the natriuretic peptide receptor-B (NPR-B) and, to a lesser extent, the natriuretic peptide receptor-C (NPR-C).

Skeletal Growth and Development

The CNP/NPR-B signaling pathway is a critical regulator of endochondral ossification, the process by which most of the skeleton is formed. Within the growth plates of long bones, CNP stimulates the proliferation and differentiation of chondrocytes, leading to longitudinal bone growth.[1][2] The importance of this pathway is underscored by genetic studies where mutations in the genes for CNP or NPR-B result in severe dwarfism.[3] Conversely, overexpression of CNP leads to skeletal overgrowth.[3] Consequently, NT-proCNP levels are being investigated as a biomarker for growth disorders and for monitoring the efficacy of treatments for conditions like achondoplasia.[4][5][6]

Cardiovascular Homeostasis

In the cardiovascular system, CNP exerts a range of protective effects. It acts as a potent vasodilator, contributing to the regulation of blood pressure and local blood flow.[7] Unlike ANP and BNP, its natriuretic and diuretic effects are modest. CNP also exhibits anti-proliferative and anti-inflammatory properties in vascular smooth muscle cells and endothelial cells, suggesting a role in preventing vascular remodeling and atherosclerosis.[7] Furthermore, studies suggest that CNP may have cardioprotective effects, including reducing cardiac hypertrophy and fibrosis.[1]

Nervous System Function

CNP and its receptors are widely distributed in the central nervous system. Emerging evidence suggests its involvement in various neural processes, including neuroprotection, synaptic plasticity, and the regulation of appetite and energy expenditure.

Signaling Pathways of C-Type Natriuretic Peptide

The distinct physiological effects of CNP are elicited through two primary signaling pathways initiated by its binding to NPR-B and NPR-C.

The NPR-B Signaling Pathway

Binding of CNP to its primary receptor, NPR-B, activates the intracellular guanylyl cyclase domain of the receptor. This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP, a second messenger, then activates cGMP-dependent protein kinase II (cGKII or PRKG2).[2] Activated cGKII, in turn, phosphorylates and inhibits the Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK) cascade (Raf-1/MEK/ERK).[2] The inhibition of this pathway is a key mechanism by which CNP promotes chondrocyte proliferation and differentiation in the growth plate.[2]

Figure 1: NPR-B Signaling Pathway.

The NPR-C Signaling Pathway

NPR-C, also known as the "clearance receptor," binds all natriuretic peptides and is involved in their internalization and degradation. However, it is now recognized that NPR-C also has signaling functions. Unlike NPR-B, NPR-C lacks a guanylyl cyclase domain. Instead, it is coupled to an inhibitory G-protein (Gi).[8][9] Upon CNP binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] In some cell types, the βγ subunits of the G-protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[10]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. C-type natriuretic peptide plasma levels are elevated in subjects with achondroplasia, hypochondroplasia, and thanatophoric dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. C-Type Natriuretic Peptide: A Multifaceted Paracrine Regulator in the Heart and Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]

The Role of proCNP in Cardiovascular Disease Pathogenesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

C-type natriuretic peptide (CNP), a key member of the natriuretic peptide family, functions as a critical autocrine and paracrine regulator within the cardiovascular system. Unlike its endocrine counterparts, Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), CNP exerts its effects locally to maintain cardiovascular homeostasis. It is synthesized as a precursor, proCNP, which is cleaved to produce the active CNP peptide and the stable, bio-inactive N-terminal fragment, NT-proCNP. CNP mediates its predominantly cardioprotective effects through the natriuretic peptide receptor-B (NPR-B), leading to the production of cyclic guanosine monophosphate (cGMP) and the activation of downstream signaling cascades. These pathways collectively inhibit cardiac hypertrophy, fibrosis, and inflammation, while promoting vasodilation and vascular health. Consequently, NT-proCNP has emerged as a significant biomarker, with elevated levels correlating with the severity and prognosis of various cardiovascular diseases, including heart failure, myocardial infarction, and atherosclerosis. This technical guide provides an in-depth exploration of the molecular biology of proCNP, its signaling mechanisms, its multifaceted role in cardiovascular pathophysiology, and its utility as a clinical biomarker.

Introduction to the Natriuretic Peptide System

The natriuretic peptide (NP) system, comprising ANP, BNP, and CNP, is fundamental to cardiovascular homeostasis, primarily through the modulation of fluid, electrolyte balance, and vascular tone.[1] While ANP and BNP are cardiac hormones secreted from the atria and ventricles in response to myocardial stretch, CNP is regarded as a locally acting autocrine/paracrine regulator with broad expression in tissues including the endothelium, heart, and brain.[1][2][3] This localized action allows CNP to perform distinct and complementary functions to the systemic effects of ANP and BNP.[1]

Molecular Biology and Processing of proCNP

The synthesis of biologically active CNP is a multi-step process involving enzymatic cleavage of a larger precursor molecule.

-

Gene and Transcription : The human gene encoding CNP, NPPC, is located on chromosome 2q37.1.[2]

-

Processing Cascade : The gene is first transcribed and translated into a 126-amino acid pre-pro-peptide. This precursor is then cleaved by the endoprotease furin to form proCNP, a 103-amino acid intermediate.[2][4] A second cleavage event, also mediated by furin, processes proCNP into two fragments: the biologically active 53-amino acid peptide (CNP-53) and a 50-amino acid, bio-inactive N-terminal fragment known as amino-terminal proCNP (NT-proCNP).[2] Due to its longer half-life and stability in circulation compared to the active CNP, NT-proCNP serves as a reliable biomarker for the rate of CNP synthesis.[5]

Signaling Pathways of C-Type Natriuretic Peptide

CNP exerts its biological effects by binding to specific receptors on the cell surface, primarily Natriuretic Peptide Receptors B and C (NPR-B and NPR-C).

NPR-B Receptor and cGMP Activation

The principal signaling pathway for CNP's cardioprotective actions is mediated by the NPR-B receptor.[2][6] Upon binding of CNP, the intracellular guanylyl cyclase domain of NPR-B is activated, catalyzing the conversion of GTP to cyclic guanosine 3′,5′-monophosphate (cGMP).[2] This increase in intracellular cGMP activates downstream effectors, most notably cGMP-dependent protein kinases (cGKs). The cGK cascade subsequently inhibits calcium signaling and suppresses the calcineurin-nuclear factor of activated T cells (NFAT) pathway, a key driver of pathological cardiac hypertrophy.[2] This mechanism underlies many of CNP's beneficial effects, including its anti-hypertrophic, anti-fibrotic, and positive lusitropic (relaxation-enhancing) properties.[2]

NPR-C Clearance Receptor

NPR-C functions primarily as a clearance receptor, binding and internalizing all natriuretic peptides for lysosomal degradation, thereby regulating their circulating levels.[7] However, NPR-C is not merely a passive clearance mechanism. In certain tissues, such as resistance arteries, it can couple to G proteins to mediate cellular responses.[7] This signaling can lead to the hyperpolarization of vascular smooth muscle cells, contributing to vasodilation and suggesting that CNP can act as an endothelium-derived hyperpolarizing factor (EDHF).[1][7]

Pathophysiological Role of proCNP/CNP in Cardiovascular Disease

The localized, paracrine nature of the CNP system makes it a pivotal player in the pathophysiology of several cardiovascular diseases.

Heart Failure

While ANP and BNP are established biomarkers and therapeutic agents for heart failure (HF), CNP is now regarded as a major heart-protective peptide, particularly in the failing heart.[2] Its expression is increased in patients with chronic heart failure, and plasma NT-proCNP levels correlate with disease severity.[2] Mechanistically, CNP counteracts key pathological processes in HF:

-

Anti-fibrotic Effects : CNP produced by cardiac fibroblasts acts locally to inhibit their proliferation and the production of extracellular matrix, thereby reducing cardiac fibrosis.[2][6]

-

Anti-hypertrophic Effects : Through the NPR-B/cGMP pathway, CNP inhibits the hypertrophic signaling that leads to maladaptive cardiac remodeling.[7][8]

-

Prognostic Value : Elevated plasma NT-proCNP is an independent predictor of mortality and rehospitalization in patients with heart failure with preserved ejection fraction (HFpEF).[2]

Atherosclerosis and Vascular Remodeling

CNP plays a crucial role in maintaining vascular health. It is released by endothelial cells in response to stimuli like shear stress and pro-inflammatory cytokines.[1] Its functions in the vasculature include:

-

Vasodilation : It is a potent vasodilator, regulating vascular tone and blood pressure.[1][6]

-

Inhibition of Vascular Remodeling : CNP inhibits the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerosis and restenosis after vascular injury.[6][7]

-

Anti-inflammatory Action : It exerts anti-inflammatory effects that can slow the development of atherosclerotic plaques.[6] Interestingly, while CNP is protective, studies have shown that plasma NT-proCNP levels are positively associated with various vascular risk factors, suggesting that its upregulation is an adaptive response to underlying vascular stress.[5][9]

Myocardial Infarction and Ischemia-Reperfusion Injury

In the context of acute coronary syndromes, the CNP system is also activated.

-

Prognostic Biomarker : Following a myocardial infarction (MI), plasma NT-proCNP levels can identify patients at a higher risk of death or reinfarction within one year.[2] In female patients with ST-elevation MI, elevated proCNP at admission is an independent risk factor for mortality.[2]

-

Ischemic Protection : The CNP/NPR-C signaling pathway has been reported to protect against ischemia-reperfusion injury, a significant contributor to myocardial damage following an MI.[2]

Hypertension

The vascular-protective effects of CNP position it as a counter-regulatory factor in hypertension. Endothelial-derived CNP helps protect against the vascular dysfunction and remodeling associated with chronic high blood pressure.[7] This is supported by animal models where endothelial-specific disruption of CNP leads to mild chronic hypertension and increased vascular inflammation.[10]

Quantitative Data and Biomarker Analysis

The measurement of NT-proCNP provides a window into the activity of the local CNP system. While NT-proBNP is a more established biomarker in routine clinical practice, NT-proCNP offers complementary information, particularly regarding vascular stress and paracrine cardiac regulation.

| Cardiovascular Condition | Finding | Implication | Reference(s) |

| Heart Failure (Chronic) | Plasma NT-proCNP levels are increased and correlate with the severity of heart failure. | NT-proCNP is a marker of disease severity and cardiac stress. | [2] |

| Heart Failure (HFpEF) | Elevated plasma NT-proCNP predicts all-cause mortality and hospitalization. | NT-proCNP has significant prognostic value in HFpEF. | [2] |

| Unstable Angina | Plasma NT-proCNP is an independent predictor of mortality and cardiac readmission. | NT-proCNP helps risk-stratify patients with acute coronary syndromes. | [2] |

| Myocardial Infarction | Increased proCNP levels at admission are an independent risk factor for all-cause mortality in female STEMI patients. | Early measurement of proCNP may aid in risk assessment post-MI. | [2] |

| General Population | Higher plasma NT-proCNP is associated with vascular risk factors and impaired LV relaxation. | NT-proCNP may reflect an adaptive response to vascular and cardiac stress. | [5][9] |

Table 1: Summary of NT-proCNP as a Biomarker in Cardiovascular Disease.

Key Experimental Methodologies

The study of proCNP and its role in cardiovascular disease relies on a range of biochemical, cellular, and in vivo techniques.

Quantification of NT-proCNP

Accurate measurement of NT-proCNP in plasma or serum is crucial for its validation as a biomarker.

-

Enzyme-Linked Immunosorbent Assay (ELISA) : This is a common method for quantifying NT-proCNP. Commercially available kits, such as the one from Biomedica Medizinprodukte (BI-20812), utilize specific antibodies to capture and detect the peptide.[8] The assay typically involves immobilizing a capture antibody on a microplate, adding the plasma sample, followed by a detection antibody conjugated to an enzyme. The addition of a substrate produces a measurable colorimetric signal proportional to the NT-proCNP concentration.

-

Radioimmunoassay (RIA) : A highly sensitive method that involves competitive binding between radiolabeled NT-proCNP and the unlabeled NT-proCNP in a sample for a limited number of antibody binding sites. After separation of bound from unbound peptide, the radioactivity of the antibody-bound fraction is measured. Plasma samples often require a prior extraction step, for instance, using Sep-Pak cartridges, to concentrate the peptide and remove interfering substances.[8]

In Vivo Models

Animal models are indispensable for elucidating the functional role of the CNP system.

-

Methodology for Transgenic Mouse Models : To study the specific effects of CNP on the heart, transgenic mice with cardiomyocyte-restricted overexpression of CNP can be generated. This involves creating a DNA construct where the CNP gene (Nppc) is placed under the control of a cardiomyocyte-specific promoter (e.g., α-myosin heavy chain). This construct is injected into fertilized mouse oocytes, which are then implanted into a surrogate mother. The resulting offspring are screened for transgene integration. These mice can then be subjected to models of cardiac injury, such as surgically induced myocardial infarction, to assess whether CNP overexpression prevents adverse outcomes like cardiac hypertrophy and fibrosis.[8]

Therapeutic Implications and Future Directions

The profound cardioprotective and vasculoprotective effects of CNP make its signaling pathway an attractive target for therapeutic intervention. Augmenting the local actions of CNP could offer a novel strategy for treating heart failure, hypertension, and atherosclerosis. Potential approaches include the development of:

-

NPR-B Agonists : Designing molecules that directly and selectively activate the NPR-B receptor to mimic the effects of endogenous CNP.

-

CNP Analogs : Creating modified versions of the CNP peptide with improved stability and a longer half-life to enhance their therapeutic window.

-

Inhibitors of CNP Degradation : Targeting enzymes responsible for CNP breakdown to increase its local bioavailability.

Future research should focus on validating NT-proCNP in larger, prospective clinical trials to establish definitive cutoff values for risk stratification in various cardiovascular diseases. Furthermore, a deeper understanding of the interplay between the CNP system and other neurohormonal pathways will be critical for optimizing its therapeutic potential.

Conclusion

proCNP is the precursor to a vital paracrine signaling molecule that plays a multifaceted, largely protective role in the cardiovascular system. Its cleavage product, NT-proCNP, has emerged as a robust biomarker reflecting the activation of this local system in response to cardiac and vascular stress. In pathologies such as heart failure, myocardial infarction, and atherosclerosis, the CNP pathway counteracts adverse remodeling, fibrosis, and inflammation. A comprehensive understanding of its molecular processing, signaling cascades, and pathophysiological roles is essential for leveraging this system for novel diagnostic and therapeutic strategies in cardiovascular medicine.

References

- 1. C-TYPE NATRIURETIC PEPTIDE (CNP): CARDIOVASCULAR ROLES AND POTENTIAL AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and Pathophysiological Effects of C-Type Natriuretic Peptide on the Heart [mdpi.com]

- 3. C-type natriuretic peptide (CNP): The cardiovascular system and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Contrasting signals of cardiovascular health among natriuretic peptides in subjects without heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. clinsurggroup.us [clinsurggroup.us]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

NT-proCNP as a Biomarker for Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal pro-C-type natriuretic peptide (NT-proCNP) is emerging as a promising biomarker in the field of inflammatory diseases. As the stable N-terminal fragment of the prohormone for C-type natriuretic peptide (CNP), NT-proCNP offers a more reliable measure of CNP synthesis and secretion. CNP, primarily produced by endothelial cells, chondrocytes, and neurons, exerts potent anti-inflammatory, anti-proliferative, and anti-migratory effects.[1] This technical guide provides an in-depth overview of NT-proCNP's role as an inflammatory biomarker, including quantitative data from clinical studies, detailed experimental protocols for its measurement, and a visualization of its core signaling pathway.

Data Presentation: NT-proCNP and NT-proBNP Levels in Inflammatory Conditions

The following tables summarize the circulating levels of NT-proCNP and the related peptide NT-proBNP in various inflammatory diseases. While NT-proBNP is a distinct peptide, its levels are also influenced by inflammation and provide valuable context for the behavior of natriuretic peptides in these conditions.

Table 1: NT-proCNP Levels in Inflammatory Diseases

| Disease State | Patient Cohort | NT-proCNP Levels (pmol/L) | Control Group Levels (pmol/L) | Key Findings & Reference |

| Sepsis (Non-survivors) | 43 critically ill adult patients | 7.1 (IQR: 3.7-18.1) | 4.5 (IQR: 2.3-7.2) in survivors | NT-proCNP levels were significantly higher in non-survivors compared to survivors of sepsis in the ICU.[2] |

| Rheumatoid Arthritis (RA) | 40 RA patients | Significantly increased (p<0.001) | Healthy controls | NT-proCNP concentrations were significantly elevated in RA patients compared to healthy controls, suggesting a link to endothelial activation.[1] |

Table 2: NT-proBNP Levels in Inflammatory Diseases

| Disease State | Patient Cohort | NT-proBNP Levels | Control/Inactive Disease Levels | Key Findings & Reference |

| Inflammatory Bowel Disease (IBD) - Crohn's Disease (CD) | 118 CD patients | 50.5 pg/mL (median) | 34.5 pg/mL (median) in healthy controls | NT-proBNP levels were elevated in active CD and correlated with clinical, biological, and endoscopic disease activity.[3] |

| Inflammatory Bowel Disease (IBD) - Ulcerative Colitis (UC) | 26 UC patients | 72 pg/mL (median) | 34.5 pg/mL (median) in healthy controls | Similar to CD, NT-proBNP levels were increased in active UC and correlated with disease activity markers.[3] |

| Rheumatoid Arthritis (RA) | 342 early RA patients | 83 pmol/L (mean) at baseline | 69 pmol/L (mean) after 6 months of treatment | NT-proBNP levels decreased significantly with the suppression of inflammation following anti-rheumatic treatment.[4][5][6] |

| Rheumatoid Arthritis (RA) | 60 RA patients | 69.1 pg/mL (median) | 55.3 pg/mL (median) in control group | NT-proBNP levels were significantly higher in RA patients and decreased after 12 months of treatment with Tocilizumab or Tofacitinib.[7] |

| Sepsis | 233 critically ill patients without cardiac disease | Elevated and positively correlated with inflammatory cytokines | N/A | Plasma NT-proBNP levels were elevated as sepsis severity increased and were higher in patients who died compared to survivors.[8] |

Experimental Protocols

Measurement of NT-proCNP in Human Plasma/Serum via ELISA

This section provides a detailed, generalized protocol for the quantitative determination of NT-proCNP using a sandwich enzyme-linked immunosorbent assay (ELISA). This protocol is based on commercially available kits and should be adapted according to the specific manufacturer's instructions.

1. Principle of the Assay

The sandwich ELISA employs a quantitative immunoassay technique. A polyclonal antibody specific for NT-proCNP is pre-coated onto a microplate. Standards, controls, and samples are pipetted into the wells, and any NT-proCNP present is bound by the immobilized antibody. After washing away any unbound substances, a horseradish peroxidase (HRP)-conjugated polyclonal antibody specific for NT-proCNP is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of NT-proCNP bound in the initial step. The color development is stopped, and the intensity of the color is measured.

2. Materials and Reagents

-

NT-proCNP ELISA kit (e.g., Biomedica BI-20812, Eagle Biosciences) containing:

-

Pre-coated 96-well microplate

-

NT-proCNP standards and controls

-

Assay buffer

-

Conjugate (HRP-labeled anti-NT-proCNP antibody)

-

Substrate solution (TMB)

-

Stop solution

-

Wash buffer concentrate

-

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 450 nm

-

Distilled or deionized water

-

Plate shaker

3. Sample Collection and Preparation

-

Plasma: Collect whole blood into tubes containing EDTA, heparin, or citrate as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Aliquot and store the plasma at -20°C or lower. Avoid repeated freeze-thaw cycles.

-

Serum: Collect whole blood into a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 15 minutes. Aliquot and store the serum at -20°C or lower. Avoid repeated freeze-thaw cycles.

4. Assay Procedure

-

Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of wash buffer and any other reagents as instructed in the kit manual.

-

Standard Curve Preparation: Prepare a serial dilution of the NT-proCNP standard to create a standard curve according to the kit's instructions.

-

Assay Protocol: a. Add 50 µL of Assay Buffer to each well. b. Add 20 µL of each standard, control, and sample into the appropriate wells. c. Cover the plate and incubate for 20 minutes at room temperature on a plate shaker. d. Add 50 µL of Conjugate to each well. e. Cover the plate and incubate for 3 hours at room temperature on a plate shaker in the dark. f. Aspirate each well and wash, repeating the process four times for a total of five washes. Wash by filling each well with 300 µL of wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels. g. Add 100 µL of Substrate Solution to each well. h. Incubate for 30 minutes at room temperature in the dark. i. Add 50 µL of Stop Solution to each well. j. Determine the optical density of each well within 15 minutes, using a microplate reader set to 450 nm.

5. Data Analysis

-

Calculate the average absorbance for each set of duplicate standards, controls, and samples.

-

Subtract the average zero standard optical density from all other readings.

-

Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph.

-

Determine the concentration of NT-proCNP in the samples by interpolating their absorbance values from the standard curve.

-

If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.

Signaling Pathways and Experimental Workflows

CNP/NPR2 Signaling Pathway in Inflammation

C-type natriuretic peptide (CNP) exerts its anti-inflammatory effects primarily through its receptor, Natriuretic Peptide Receptor 2 (NPR2), also known as NPR-B. The binding of CNP to NPR2 activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic GMP (cGMP). This increase in intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets, ultimately leading to the inhibition of pro-inflammatory signaling pathways, most notably the NF-κB pathway. By inhibiting the nuclear translocation of NF-κB, the CNP/NPR2/cGMP/PKG axis suppresses the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Caption: CNP-NPR2 anti-inflammatory signaling pathway.

Experimental Workflow for NT-proCNP Biomarker Validation

The validation of NT-proCNP as a biomarker for a specific inflammatory disease follows a structured workflow. This process begins with the initial discovery phase in a small cohort and progresses to large-scale clinical validation.

Caption: Workflow for NT-proCNP biomarker validation.

Conclusion

NT-proCNP holds considerable promise as a biomarker for inflammatory diseases. Its stability in circulation and the direct link to the anti-inflammatory CNP pathway make it a valuable tool for researchers and clinicians. The presented data underscores the correlation between NT-proCNP/NT-proBNP levels and inflammatory activity across various conditions. The standardized experimental protocols and a clear understanding of the underlying signaling pathways are crucial for the continued investigation and potential clinical integration of NT-proCNP as a reliable inflammatory biomarker. Further large-scale clinical studies are warranted to fully elucidate its diagnostic, prognostic, and therapeutic monitoring capabilities in a broader spectrum of inflammatory disorders.

References

- 1. Blood serum levels of amino-terminal pro-C-type natriuretic peptide in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The prognostic value of concomitant assessment of NT-proCNP, C-reactive protein, procalcitonin and inflammatory cytokines in septic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. NT-proBNP and sRAGE levels in early rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ard.bmj.com [ard.bmj.com]

- 8. article.imrpress.com [article.imrpress.com]

The Biological Pathway of C-Type Natriuretic Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-type natriuretic peptide (CNP) is a crucial paracrine and autocrine signaling molecule within the natriuretic peptide family, playing a significant role in various physiological processes, including vascular homeostasis, bone growth, and neural development. Unlike its endocrine counterparts, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), CNP exerts its effects locally. The synthesis of CNP is a tightly regulated, multi-step process that begins with the transcription of the NPPC gene and culminates in the secretion of the biologically active peptide. This technical guide provides an in-depth exploration of the CNP synthesis pathway, detailing the molecular players, regulatory mechanisms, and key experimental methodologies used in its investigation.

The CNP Synthesis Pathway: From Gene to Active Peptide

The synthesis of C-type natriuretic peptide is a post-translational process involving the cleavage of a precursor protein.

1.1. Gene Transcription and Precursor Synthesis

The journey of CNP synthesis begins with the transcription of the NPPC gene, located on chromosome 2 in humans, into messenger RNA (mRNA). This mRNA is then translated into a 126-amino acid precursor protein known as prepro-CNP. The removal of a 23-amino acid signal peptide from the N-terminus of prepro-CNP results in the formation of the 103-amino acid pro-hormone, pro-CNP.

1.2. Post-Translational Processing by Furin

Pro-CNP undergoes crucial proteolytic cleavage by the endoprotease furin, a member of the proprotein convertase family. Furin cleaves pro-CNP at the dibasic amino acid site Arg50-Lys51, yielding two products:

-

N-terminal pro-CNP (NT-proCNP): A 50-amino acid peptide with a longer half-life than active CNP, often used as a biomarker for CNP production.

-

CNP-53: A 53-amino acid peptide that is the primary bioactive form in some tissues.

1.3. Final Processing to CNP-22

In many cell types, CNP-53 can be further processed by an unidentified enzyme to its most common and potent form, CNP-22 . This 22-amino acid peptide is the primary circulating and biologically active form of CNP. Both CNP-53 and CNP-22 contain the characteristic 17-amino acid ring structure, formed by a disulfide bond, which is essential for receptor binding and biological activity.

Regulation of CNP Synthesis

The expression of the NPPC gene is regulated by a variety of signaling molecules and pathways, ensuring that CNP is produced in a cell- and tissue-specific manner in response to physiological demands.

2.1. Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a potent inducer of NPPC gene expression in various cell types, including endothelial cells and chondrocytes. The canonical TGF-β signaling pathway involves the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it binds to SMAD-binding elements (SBEs) in the promoter region of the NPPC gene, thereby activating its transcription.

2.2. Gonadotropin-Releasing Hormone (GnRH) Signaling

In pituitary gonadotrope cells, pulsatile secretion of GnRH has been shown to upregulate NPPC expression.[1] GnRH binds to its G-protein coupled receptor (GnRHR), which primarily couples to Gαq/11. This activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events, including the activation of MAP kinase pathways, converge on transcription factors that regulate NPPC gene expression.

Quantitative Data on CNP Synthesis

The expression of NPPC mRNA and the concentration of CNP peptides vary significantly across different human tissues, reflecting the diverse physiological roles of this peptide.

Table 1: Quantitative Expression of NPPC mRNA in Human Tissues

| Tissue | Normalized Expression (TPM) | Data Source |

| Epididymis | 58.4 | The Human Protein Atlas |

| Retina | 25.7 | The Human Protein Atlas |

| Testis | 15.3 | The Human Protein Atlas |

| Bone Marrow | 10.2 | The Human Protein Atlas |

| Lymph Node | 8.7 | The Human Protein Atlas |

| Spleen | 7.5 | The Human Protein Atlas |

| Appendix | 6.4 | The Human Protein Atlas |

| Colon | 5.9 | The Human Protein Atlas |

| Duodenum | 5.1 | The Human Protein Atlas |

| Small Intestine | 4.8 | The Human Protein Atlas |

| Adipose Tissue | 4.5 | The Human Protein Atlas |

| Lung | 3.9 | The Human Protein Atlas |

| Ovary | 3.7 | The Human Protein Atlas |

| Skin | 3.5 | The Human Protein Atlas |

| Heart Muscle | 2.1 | The Human Protein Atlas |

| Kidney | 1.8 | The Human Protein Atlas |

| Liver | 0.7 | The Human Protein Atlas |

| Brain | 0.5 | The Human Protein Atlas |

TPM: Transcripts Per Million. Data is based on RNA sequencing of normal human tissues and is intended to be illustrative. Actual values may vary depending on the specific dataset and normalization methods used.

Experimental Protocols for Studying CNP Synthesis

A variety of experimental techniques are employed to investigate the different stages of CNP synthesis.

4.1. Quantification of NPPC mRNA: Real-Time Reverse Transcription PCR (RT-qPCR)

This is a highly sensitive and specific method for quantifying NPPC mRNA levels.

-

RNA Isolation: Total RNA is extracted from cells or tissues using a TRIzol-based method or a commercial kit. The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Real-Time PCR: The cDNA is then used as a template for PCR with primers specific for the NPPC gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The cycle threshold (Ct) value is inversely proportional to the amount of target mRNA.

-

Data Analysis: The relative expression of NPPC mRNA is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene.

4.2. Localization of NPPC mRNA: In Situ Hybridization (ISH)

ISH allows for the visualization of NPPC mRNA directly within tissue sections, providing spatial information about its expression.

-

Probe Preparation: A labeled antisense RNA probe complementary to the NPPC mRNA is synthesized by in vitro transcription using a linearized plasmid containing the NPPC cDNA. The probe is labeled with a hapten such as digoxigenin (DIG) or biotin.

-

Tissue Preparation: Tissues are fixed (e.g., with paraformaldehyde), embedded in paraffin or frozen, and sectioned onto slides.

-

Hybridization: The labeled probe is hybridized to the tissue sections under specific temperature and buffer conditions.

-

Detection: The hybridized probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes the hapten. The enzyme then converts a chromogenic substrate into a colored precipitate, revealing the location of the mRNA.

4.3. Measurement of Furin Activity

The activity of furin, the key processing enzyme for pro-CNP, can be measured using fluorogenic substrates.

-

Cell Lysate Preparation: Cells are lysed to release intracellular proteins, including furin.

-

Fluorogenic Assay: The cell lysate is incubated with a synthetic peptide substrate containing a furin cleavage site flanked by a fluorophore and a quencher. Cleavage of the substrate by furin separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time.

-

Data Analysis: The rate of fluorescence increase is proportional to the furin activity in the sample.

4.4. Quantification of CNP Peptides: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying the concentration of CNP peptides (CNP-22, CNP-53, or NT-proCNP) in biological fluids like plasma, serum, or cell culture media.

-

Assay Principle: A microplate is coated with a capture antibody specific for the CNP peptide of interest. The sample is added to the wells, and the CNP peptide binds to the capture antibody.

-

Detection: A second, detection antibody, which is also specific for the CNP peptide and is conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

Substrate Reaction: A chromogenic substrate for the enzyme is added, and the resulting color change is proportional to the amount of CNP peptide in the sample.

-

Quantification: The absorbance is measured using a microplate reader, and the concentration of the CNP peptide is determined by comparison to a standard curve.

Experimental Workflow for Investigating CNP Synthesis Regulation

A typical workflow to investigate the regulation of CNP synthesis by a specific factor (e.g., a growth factor or hormone) is outlined below.

Conclusion

The synthesis of C-type natriuretic peptide is a precisely controlled biological pathway that is fundamental to its diverse physiological functions. A thorough understanding of this pathway, from the transcriptional regulation of the NPPC gene to the post-translational processing of its protein product, is essential for researchers and drug development professionals. The experimental methodologies detailed in this guide provide a robust toolkit for investigating the intricacies of CNP synthesis and its role in health and disease, paving the way for the development of novel therapeutic strategies targeting this important signaling molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to proCNP Gene Expression and Regulation

Introduction

C-type natriuretic peptide (CNP) is a crucial paracrine signaling molecule involved in a wide array of physiological processes, including vascular homeostasis, bone growth, and neural development.[1] Unlike its endocrine counterparts, Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), CNP primarily functions locally.[1] It is synthesized as a precursor protein, proCNP, which is encoded by the NPPC (Natriuretic Peptide C) gene. Understanding the intricate mechanisms governing NPPC gene expression and the subsequent synthesis of proCNP is paramount for developing therapeutic strategies targeting CNP-related pathways. This guide provides a comprehensive overview of the core molecular biology of the proCNP gene, its regulatory networks, and the experimental methodologies used for its study.

The NPPC Gene and proCNP Protein Structure

The human NPPC gene is located on chromosome 2 and is structurally simple, consisting of two exons separated by a single intron.[1][2] The gene encodes a 126-amino acid preproprotein (prepro-CNP).[1] Following translation, a 23-amino acid signal peptide is cleaved to produce the 103-amino acid prohormone, proCNP.[2] Further proteolytic processing of proCNP by the enzyme furin yields the biologically active peptides, primarily CNP-22.

Expression of the proCNP Gene

The NPPC gene is expressed in a variety of tissues, reflecting the widespread roles of CNP. The highest levels of expression are observed in the brain, vascular endothelial cells, and chondrocytes (cartilage cells).[1][2] Its expression in the endothelium is critical for regulating vascular tone, while its production in chondrocytes is essential for endochondral ossification and longitudinal bone growth.[2][3]

Regulation of proCNP Gene Expression

The expression of the NPPC gene is tightly controlled at the transcriptional level by a complex interplay of transcription factors and upstream signaling pathways.

Signaling Pathways Influencing NPPC Transcription

Several key signaling cascades converge on the NPPC promoter to modulate its activity. The CNP/NPR-B pathway itself can influence gene expression, creating feedback loops.

-

CNP/NPR-B Signaling: The primary receptor for CNP is the Natriuretic Peptide Receptor-B (NPR-B), a guanylyl cyclase receptor.[3] Binding of CNP to NPR-B activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP).[3] Elevated intracellular cGMP levels then activate Protein Kinase G (PKG).[3] PKG activation triggers downstream cascades, including the MAPK signaling pathway, which ultimately influences chondrocyte proliferation and differentiation and can regulate the expression of various genes.[3]

-

Other Regulatory Pathways: Studies have shown that CNP expression is also influenced by other major signaling pathways, including:

-

Transforming growth factor-beta (TGF-β) signaling

-

Bone Morphogenetic Protein (BMP) signaling

-

Wnt signaling

-

Calcium signaling[4]

-

These pathways utilize a host of transcription factors to exert their effects on the NPPC gene promoter.

Transcription Factors in NPPC Regulation

While the complete set of transcription factors controlling NPPC is an area of active research, several key players have been implicated. Bioinformatic analysis of the NPPC gene promoter region reveals potential binding sites for transcription factors such as:

-

AP-1 (Activator Protein 1): A key regulator of cellular proliferation and differentiation.

-

SP1 (Specificity Protein 1): Involved in the expression of numerous housekeeping and tissue-specific genes.

-

CREB (cAMP response element-binding protein): Although its activation by PKG is not fully confirmed, it remains a potential regulator.[3]

The specific combination of transcription factors that bind to the promoter and enhancer regions of the NPPC gene determines its expression level in a given cell type and under specific physiological conditions.

Quantitative Data on NPPC Gene Expression

The regulation of NPPC expression is dynamic. The following table summarizes findings on the modulation of NPPC mRNA levels in response to various stimuli, compiled from microarray and other quantitative analyses.

| Cell Type / Tissue | Stimulus / Condition | Effect on NPPC mRNA | Fold Change (approx.) | Reference Study |

| Hypertrophic Chondrocytes | C-type Natriuretic Peptide (1 µM) | Upregulation | Varies by gene target | [4] |

| Human Ventricles | Heart Failure | Upregulation | Not specified | [5] |

| Human Ventricles | Fetal Development | Upregulation | Not specified | [5] |

| Atrial Myocardium | Atrial Fibrillation | Modulation | Not specified | [6] |

Note: Specific fold-change values are highly dependent on the experimental system and are often presented in the context of a broader gene expression profile.

Experimental Protocols for Studying Gene Regulation

Analyzing the expression and regulation of the NPPC gene involves a suite of molecular biology techniques.

Protocol: Promoter Activity Analysis using a Luciferase Reporter Assay

Principle: This assay measures the ability of a specific DNA sequence (the NPPC promoter) to drive the expression of a reporter gene (luciferase).[7] The amount of light produced by the luciferase enzyme is proportional to the promoter's activity.

Methodology:

-

Construct Generation:

-

Clone the promoter region of the NPPC gene into a pGL3-Basic vector (or similar) upstream of the firefly luciferase gene. This creates the 'NPPC-luc' reporter construct.

-

A control vector containing a constitutively active promoter (e.g., SV40) driving Renilla luciferase expression should be used for normalization.

-

-

Cell Culture and Transfection:

-

Plate relevant cells (e.g., human endothelial cells) in a 24-well plate.

-

Co-transfect the cells with the NPPC-luc construct and the Renilla luciferase control vector using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Stimulation:

-

After 24 hours, treat the cells with the desired stimuli (e.g., TGF-β, vehicle control) to investigate their effect on promoter activity.

-

-

Cell Lysis and Luminescence Measurement:

-

After the treatment period (e.g., 24 hours), lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

-

Express the results as relative luciferase units (RLU) or as a fold-change compared to the control condition.

-

Protocol: Quantitative Real-Time PCR (qPCR) for NPPC mRNA Quantification

Principle: qPCR measures the amount of a specific mRNA transcript in a sample in real-time.[8][9] It involves reverse transcribing RNA into complementary DNA (cDNA), followed by amplification of the target sequence with a fluorescent dye.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing: cDNA template, forward and reverse primers specific for the NPPC gene, and a SYBR Green or TaqMan master mix.

-

Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Include a no-template control (NTC) to check for contamination.

-

-

Thermocycling and Data Acquisition:

-

Run the reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The instrument records the fluorescence at each cycle.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) value for each reaction.

-

Calculate the relative expression of the NPPC gene using the ΔΔCq method, normalizing to the housekeeping gene and comparing to a control sample.

-

Protocol: Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding

Principle: ChIP is used to identify the DNA sequences that are physically associated with a specific protein in vivo, such as a transcription factor binding to the NPPC promoter.[10]

Methodology:

-

Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and sonicate or enzymatically digest the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the lysate overnight with an antibody specific to the transcription factor of interest (e.g., anti-SP1). A negative control with a non-specific IgG antibody is essential.

-

Add Protein A/G beads to precipitate the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the enriched DNA fragments.

-

-

Analysis:

-

Use qPCR with primers flanking the putative binding site in the NPPC promoter to quantify the enrichment of that specific DNA region.

-

Alternatively, the enriched DNA can be sequenced (ChIP-Seq) for a genome-wide analysis of binding sites.

-

Conclusion

The regulation of the proCNP gene is a multi-layered process involving a complex network of signaling pathways and transcription factors that dictate its expression in a tissue-specific and context-dependent manner. A thorough understanding of these regulatory mechanisms is fundamental for drug development professionals and researchers aiming to modulate the CNP system for therapeutic benefit in cardiovascular diseases, skeletal disorders, and beyond. The experimental techniques detailed herein provide a robust toolkit for dissecting these intricate pathways and identifying new targets for pharmacological intervention.

References

- 1. C-TYPE NATRIURETIC PEPTIDE (CNP): CARDIOVASCULAR ROLES AND POTENTIAL AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natriuretic peptide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. mdpi.com [mdpi.com]

- 7. news-medical.net [news-medical.net]

- 8. fiveable.me [fiveable.me]

- 9. Gene Expression Analysis: Technologies, Workflows, and Applications - CD Genomics [cd-genomics.com]

- 10. jove.com [jove.com]

The Dawn of Cardiac Hormones: A Technical History of Natriuretic Peptides

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and core molecular mechanisms of natriuretic peptides.

This technical guide delves into the seminal discoveries and subsequent research that established the heart as an endocrine organ and unveiled the critical role of natriuretic peptides in cardiovascular homeostasis. We will explore the key experiments, quantitative data, and signaling pathways that form the foundation of our current understanding of Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP).

The Pivotal Discovery: The Heart as an Endocrine Organ

The journey into the world of natriuretic peptides began with the groundbreaking work of Adolfo J. de Bold and his colleagues. In 1981, they published a seminal paper in Life Sciences that would forever change our understanding of cardiac physiology.[1][2] Their elegant experiment demonstrated that the atria of the heart contained a substance that, when injected into rats, induced a rapid and potent excretion of sodium (natriuresis) and urine (diuresis). This discovery provided the first concrete evidence that the heart was not just a pump, but also an endocrine organ capable of producing and secreting hormones.[3]

Key Experiment: de Bold's Atrial Extract Infusion (1981)

Objective: To determine if extracts from cardiac atria contained a substance with natriuretic and diuretic properties.

Methodology:

-

Preparation of Atrial and Ventricular Extracts:

-

Atria and ventricles were dissected from Wistar rats.

-

The tissues were homogenized in a phosphate-buffered saline solution.

-

The homogenates were centrifuged to remove cellular debris, and the resulting supernatants were used as the extracts.

-

-

Animal Model:

-

Male Wistar rats were anesthetized.

-

A catheter was inserted into the jugular vein for intravenous infusions.

-

A catheter was placed in the bladder to collect urine.

-

-

Experimental Procedure:

-

A baseline urine collection was performed.

-

The atrial extract was infused intravenously into the experimental group of rats.

-

A control group received an infusion of the ventricular extract.

-

Urine was collected at timed intervals following the infusion.

-

Urine volume and sodium concentration were measured to determine the diuretic and natriuretic responses.

-

Key Findings: The intravenous injection of atrial extract led to a significant and rapid increase in urine output and sodium excretion compared to the injection of ventricular extract. This demonstrated the presence of a potent natriuretic factor originating from the cardiac atria.

Expanding the Family: The Discovery of BNP and CNP

Following the discovery of ANP, researchers were keen to identify other potential members of this new family of cardiac hormones. This led to the isolation and characterization of Brain Natriuretic Peptide (BNP) and C-type Natriuretic Peptide (CNP).

Brain Natriuretic Peptide (BNP): A Cardiac Hormone Found in the Brain

In 1988, a team led by Sudoh and colleagues reported in Nature the discovery of a new natriuretic peptide isolated from porcine brain.[4] Due to its origin, it was named Brain Natriuretic Peptide (BNP). Subsequent research, however, revealed that the primary source of circulating BNP is the cardiac ventricles, particularly in response to ventricular stretch and pressure overload.

Experimental Protocol: Isolation and Sequencing of Porcine BNP (Sudoh et al., 1988)

-

Tissue Source: Porcine brains were used as the starting material.

-

Extraction: The brain tissue was boiled in acetic acid to inactivate proteases and then homogenized. The homogenate was centrifuged, and the supernatant was subjected to a series of purification steps.

-

Purification: The purification process involved several rounds of chromatography, including ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC). The fractions were monitored for their ability to relax chick rectum smooth muscle, a bioassay for natriuretic peptide activity.

-

Sequencing: The purified peptide was subjected to amino acid sequence analysis using an automated gas-phase sequencer.

C-type Natriuretic Peptide (CNP): A Paracrine Factor

Two years later, in 1990, the same research group led by Sudoh identified a third member of the family, C-type Natriuretic Peptide (CNP), also isolated from porcine brain. Unlike ANP and BNP, which primarily function as circulating hormones, CNP is now understood to act predominantly as a local paracrine and autocrine factor, with significant roles in vascular endothelium and bone growth.

Experimental Protocol: Isolation and Sequencing of Porcine CNP (Sudoh et al., 1990)

The methodology for the isolation and sequencing of CNP was similar to that used for BNP, involving extraction from porcine brain, multi-step chromatographic purification, and automated amino acid sequencing. The key distinction was the identification of a peptide with a different amino acid sequence from ANP and BNP, but with a conserved 17-amino acid ring structure.

Quantitative Characteristics of Human Natriuretic Peptides

The natriuretic peptides are synthesized as larger precursor molecules (pre-prohormones) that undergo enzymatic cleavage to produce the mature, biologically active peptides. The table below summarizes the key quantitative data for human ANP, BNP, and CNP.

| Feature | Atrial Natriuretic Peptide (ANP) | Brain Natriuretic Peptide (BNP) | C-type Natriuretic Peptide (CNP) |

| Pre-prohormone (amino acids) | 151 | 134 | 126 |

| Prohormone (amino acids) | 126 | 108 | 103 |

| Mature Peptide (amino acids) | 28 | 32 | 22 |

| Molecular Weight (Da) | 3080.44 | 3464.04 | 2197.61[5] |

| Plasma Concentration (Healthy) | < 50 pg/mL | < 100 pg/mL | Low/Undetectable |

| Plasma Concentration (Heart Failure) | Significantly Elevated | Elevated (correlates with severity) | Minimally Elevated |

| NT-proBNP (Healthy) | N/A | < 125 pg/mL (<75 years), < 450 pg/mL (>75 years) | N/A |

| NT-proBNP (Heart Failure) | N/A | Significantly Elevated (correlates with severity) | N/A |

Signaling Pathways of Natriuretic Peptides

The biological effects of natriuretic peptides are mediated through their interaction with specific cell surface receptors. There are three main types of natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C.

-

NPR-A (Guanylyl Cyclase-A): This receptor is the primary target for ANP and BNP. It possesses intrinsic guanylyl cyclase activity, meaning that upon ligand binding, it directly converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

NPR-B (Guanylyl Cyclase-B): This receptor is selectively activated by CNP and also has intrinsic guanylyl cyclase activity, leading to cGMP production.

-

NPR-C (Clearance Receptor): This receptor binds all three natriuretic peptides (ANP, BNP, and CNP) but lacks the intracellular guanylyl cyclase domain. Its primary function is to clear natriuretic peptides from the circulation through receptor-mediated internalization and degradation.

The intracellular second messenger for the biological effects of ANP, BNP, and CNP is cyclic guanosine monophosphate (cGMP) . The elevation of intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, leading to the physiological effects of natriuretic peptides, such as vasodilation, natriuresis, and inhibition of cardiac hypertrophy. The cGMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.

Visualizing the Signaling Cascade

Experimental Workflow for Studying Natriuretic Peptide Signaling

Conclusion

The discovery of natriuretic peptides represents a paradigm shift in cardiovascular medicine, revealing the heart's endocrine function and providing crucial insights into the regulation of blood pressure and fluid balance. From the pioneering experiments of de Bold to the ongoing development of novel therapeutics targeting the natriuretic peptide system, this field of research continues to be a vibrant and clinically significant area of investigation. This guide has provided a technical overview of the foundational discoveries, quantitative characteristics, and signaling mechanisms of natriuretic peptides, offering a valuable resource for researchers and drug development professionals.

References

- 1. A rapid and potent natriuretic response to intravenous injection of atrial myocardial extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] A rapid and potent natriuretic response to intravenous injection of atrial myocardial extract in rats. | Semantic Scholar [semanticscholar.org]

- 3. Adolfo J. de Bold - Wikipedia [en.wikipedia.org]

- 4. Sudoh, T., Kangawa, K., Minamino, N. and Matsuo, H. (1988) A New Natriuretic Peptide in Porcine Brain. Nature, 332, 78-81. - References - Scientific Research Publishing [scirp.org]

- 5. C-type natriuretic peptide (1-22) (human, rat, swine) | Tocris Bioscience [tocris.com]

An In-depth Technical Guide on the Physiological Effects of Elevated NT-proCNP Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-terminal pro-C-type natriuretic peptide (NT-proCNP) is the stable N-terminal fragment released during the enzymatic cleavage of its precursor, proCNP, to the biologically active C-type natriuretic peptide (CNP). Due to its longer half-life compared to CNP, NT-proCNP serves as a reliable biomarker for endogenous CNP production. Elevated levels of NT-proCNP are indicative of increased CNP synthesis and signaling, which have profound physiological effects, primarily on the skeletal and cardiovascular systems. This guide provides a comprehensive overview of the physiological consequences of elevated NT-proCNP, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining relevant experimental protocols.

Introduction to CNP and NT-proCNP

The natriuretic peptide family, which includes atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), are structurally related hormones critical for cardiovascular and skeletal homeostasis.[1] CNP is primarily produced by endothelial cells, chondrocytes, and various cells within the central nervous system.[2] Unlike ANP and BNP, which act as endocrine hormones, CNP functions predominantly as a paracrine and autocrine regulator.[3]

Upon synthesis, the precursor proCNP is cleaved to produce the biologically active 53-amino acid CNP and the inactive but more stable NT-proCNP fragment. The short plasma half-life of CNP (approximately 2.6 minutes) makes its direct measurement challenging.[3] In contrast, NT-proCNP has a longer half-life, making it a more stable and reliable indicator of CNP system activation.[4] Its levels in circulation have been shown to correlate with linear growth velocity in children and mouse models.[4]

The CNP Signaling Pathway

CNP exerts its biological effects by binding to two main receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).[3]

-

NPR-B (Guanylyl Cyclase-B): This is the primary signaling receptor for CNP. Binding of CNP to NPR-B activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[5] cGMP, a second messenger, then activates cGMP-dependent protein kinases (PKG), which phosphorylate downstream targets to mediate the majority of CNP's physiological effects, including chondrocyte proliferation and differentiation.[2]

-

NPR-C (Clearance Receptor): NPR-C binds all natriuretic peptides with similar affinity and is primarily responsible for their clearance from circulation via internalization and lysosomal degradation.[3][5] However, emerging evidence suggests that NPR-C may also have signaling functions, potentially through G protein-coupled pathways that inhibit adenylyl cyclase.[6][7]

Visualization of the CNP Signaling Pathway

Caption: CNP binds to NPR-B to initiate cGMP signaling or to NPR-C for clearance/other signaling.

Physiological Effects of Elevated NT-proCNP

Skeletal System: Endochondral Ossification

The most well-documented effect of the CNP system is its critical role in longitudinal bone growth through endochondral ossification.[1] Elevated CNP, and therefore elevated NT-proCNP, stimulates the proliferation and differentiation of chondrocytes in the growth plate.[4]

Key Effects:

-

Stimulation of Growth Plate: CNP treatment of cultured fetal mouse tibias leads to an increase in the total longitudinal bone length.[1]

-

Expansion of Chondrocyte Zones: Histological analysis reveals an increase in the height of both the proliferative and hypertrophic chondrocyte zones in response to CNP.[1]

-

MAPK Pathway Interaction: The CNP/NPR-B pathway promotes bone growth partly by inhibiting the MAPK signaling pathway (specifically RAF-1/MEK1/2/ERK1/2), which is a negative regulator of chondrocyte differentiation.

Quantitative Data: CNP Effects on Fetal Mouse Tibia Organ Culture

| Parameter | Control | CNP (10⁻⁷ M) Treatment | Percent Change | Reference |

| Total Tibial Length (mm) | 1.45 ± 0.02 | 1.68 ± 0.02 | +15.9% | [1] |

| Proliferative Zone Height (μm) | 110 ± 5 | 145 ± 6 | +31.8% | [1] |

| Hypertrophic Zone Height (μm) | 160 ± 7 | 210 ± 8 | +31.3% | [1] |

| Intracellular cGMP (pmol/tibia) | 0.21 ± 0.02 | 1.85 ± 0.15 | +781% | [1] |

Data are presented as mean ± SEM from organ culture experiments.

Experimental Protocol: Fetal Mouse Tibia Organ Culture for Endochondral Ossification

-

Tissue Harvest: Tibias are dissected from fetal mice at embryonic day 15.5.

-

Culture: The explanted tibias are placed on a sterile filter on a stainless-steel grid in a culture dish.

-

Medium: Tissues are cultured in a serum-free medium (e.g., BGJb medium) supplemented with antibiotics and ascorbic acid.

-

Treatment: The medium is supplemented with the vehicle (control) or varying concentrations of CNP. Cultures are maintained for several days (e.g., 6 days), with the medium changed every 2 days.

-

Measurement: At the end of the culture period, the total longitudinal length of each tibia is measured using a calibrated microscope.

-

Histological Analysis: Tibias are fixed, decalcified, embedded in paraffin, sectioned, and stained (e.g., with Safranin-O) to visualize and measure the height of the different chondrocyte zones (resting, proliferative, hypertrophic).

-

cGMP Measurement: For biochemical analysis, tibias are homogenized at specific time points, and intracellular cGMP levels are quantified using an enzyme immunoassay (EIA) kit.

Cardiovascular System

While initially considered the "endothelial" natriuretic peptide, CNP's role in the cardiovascular system is extensive, modulating vascular tone, cell proliferation, and inflammation.[3] Elevated NT-proCNP levels may reflect a compensatory response to various cardiovascular stresses.

Key Effects:

-

Vasodilation and Endothelial Function: CNP is a potent vasodilator, acting on vascular smooth muscle cells to promote relaxation. This contributes to the regulation of local blood flow and blood pressure. Its production by endothelial cells is a key component of endothelial health.

-

Anti-proliferative: CNP inhibits the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerosis and restenosis after vascular injury.

-

Anti-inflammatory: CNP exhibits anti-inflammatory properties within the vasculature, reducing the expression of adhesion molecules and inflammatory cytokines.

Experimental Protocol: Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)

Flow-mediated dilation (FMD) is a non-invasive ultrasound method to assess endothelium-dependent vasodilation, which is largely mediated by nitric oxide (NO), a pathway that shares downstream signaling components with CNP (cGMP).[8]

-

Subject Preparation: The subject rests supine for at least 10 minutes in a quiet, temperature-controlled room. They should have fasted and avoided caffeine, nicotine, and exercise prior to the measurement.[9][10]

-

Baseline Imaging: A high-frequency ultrasound transducer (7-12 MHz) is used to acquire a longitudinal image of the brachial artery, 3-5 cm above the antecubital fossa.[9][11] Baseline artery diameter and blood flow velocity are recorded.

-

Occlusion: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic pressure) for 5 minutes. This induces ischemia.[9][12]

-

Post-Occlusion Imaging: The cuff is rapidly deflated, causing a brief period of high blood flow (reactive hyperemia). The brachial artery diameter and flow velocity are continuously recorded for at least 3 minutes post-deflation.[11]

-

Data Analysis: FMD is calculated as the maximum percentage increase in the brachial artery diameter from the baseline measurement.

-

FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

-

Visualization of the FMD Experimental Workflow

Caption: Workflow for non-invasive assessment of endothelial function using Flow-Mediated Dilation.

Renal System

The role of CNP in the kidney is less defined than that of ANP and BNP, which are potent natriuretic and diuretic agents. While CNP is not considered a major systemic regulator of renal function, it may have local paracrine effects. It is important to distinguish the physiological effects of CNP from the interpretation of natriuretic peptide levels in the context of renal disease. Levels of NT-proBNP, a related peptide, are known to be significantly elevated in patients with chronic kidney disease (CKD) due to reduced renal clearance and increased cardiac stress.[13][14] While data for NT-proCNP is less abundant, similar considerations regarding renal clearance may apply.

Key Considerations:

-

Local Regulation: CNP is produced within the kidney and may locally influence glomerular and tubular function.

-

Impact of Renal Dysfunction on Levels: Renal impairment can lead to the accumulation of natriuretic peptides, including potentially NT-proCNP. Therefore, elevated levels in patients with CKD may reflect decreased clearance rather than solely increased production.[13][15] This is a critical consideration when using NT-proCNP as a biomarker in this population.

Quantitative Data: Impact of Renal Function on Natriuretic Peptide Levels (NT-proBNP as a proxy)

| eGFR Stage | eGFR (mL/min/1.73m²) | NT-proBNP Cut-off for Prognosis (pg/mL) | Reference |

| Stage 1 | ≥ 90 | 179.4 | [15] (Data for NT-proBNP) |

| Stage 2 | 60–89 | 1443.0 | [15] (Data for NT-proBNP) |

| Stage 3-5 | < 60 | 3478.0 | [15] (Data for NT-proBNP) |

This table uses NT-proBNP data to illustrate the principle that renal function profoundly affects circulating natriuretic peptide levels, a factor that must be considered for NT-proCNP.

Measurement of NT-proCNP

Accurate quantification of NT-proCNP is essential for research and potential clinical applications. The most common method is the enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol: Measurement of Serum NT-proCNP by ELISA

This protocol is a generalized summary based on commercially available kits (e.g., Biomedica Medizinprodukte GmbH & Co KG, BI-20812).

-

Sample Collection & Preparation:

-

Collect whole blood via venipuncture.

-

Allow blood to clot at room temperature.

-

Centrifuge to separate serum.

-

Store serum samples at -20°C or lower until analysis.

-

-

Assay Principle: A sandwich ELISA is used. Wells are pre-coated with a capture antibody specific for NT-proCNP.

-

Procedure:

-

Add standards, controls, and patient serum samples to the appropriate wells of the microplate.

-

Add a second antibody (detection antibody), often biotinylated, which binds to a different epitope on the NT-proCNP molecule.

-

Incubate to allow the "sandwich" (Capture Ab - NT-proCNP - Detection Ab) to form.

-

Wash the plate to remove unbound substances.

-

Add a streptavidin-peroxidase conjugate, which binds to the biotinylated detection antibody.

-

Wash the plate again.

-

Add a chromogenic substrate (e.g., TMB). The enzyme (peroxidase) catalyzes a color change.

-

Stop the reaction with a stop solution (e.g., dilute acid).

-

-

Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-